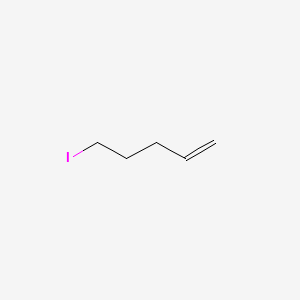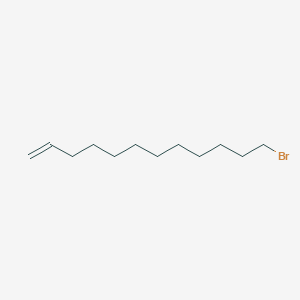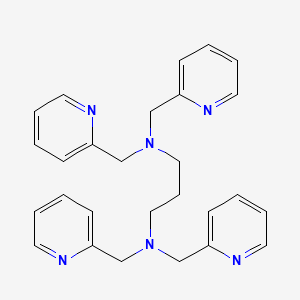
Diacrilato de 3-metil-1,5-pentanodilo
Descripción general
Descripción
3-Methyl-1,5-pentanediyl diacrylate, also known as SR341, is a difunctional acrylic monomer used in UV/LED and EB curing applications or as a co-monomer for polymer synthesis . It is also used in various applications such as Graphic Arts, Plastic Coatings, Metal Coatings, Adhesives, Electronics, and Wood Coatings .
Molecular Structure Analysis
The molecular formula of 3-Methyl-1,5-pentanediyl diacrylate is C12H18O4 . The average mass is 226.269 Da and the monoisotopic mass is 226.120514 Da .Chemical Reactions Analysis
3-Methyl-1,5-pentanediyl diacrylate can react to synthesize enantioenriched saturated aza-heterocycles by reacting with various amines in the presence of an iridium catalyst. It can also be used to synthesize polyesters containing carbon-carbon double bonds via bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1,5-pentanediyl diacrylate include a density of 1.0±0.1 g/cm3, a boiling point of 296.6±23.0 °C at 760 mmHg, and a flash point of 138.9±21.0 °C . It also has a molar refractivity of 60.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 224.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Artes Gráficas
En el campo de las artes gráficas, Diacrilato de 3-metil-1,5-pentanodilo se utiliza como un diluyente de baja viscosidad y bajo olor para barnices curables por radiación UV y EB y recubrimientos pigmentados como tintas, así como para aplicaciones de inyección de tinta UV . Sus propiedades mejoran la calidad de las impresiones gráficas al proporcionar una mejor adhesión y resistencia al amarillamiento.
Recubrimientos Plásticos
Este compuesto encuentra su aplicación en recubrimientos plásticos debido a su capacidad para formar películas que son duras pero flexibles . Es particularmente valioso en recubrimientos donde la claridad y la durabilidad son primordiales, como en las capas protectoras sobre sustratos plásticos.
Recubrimientos Metálicos
This compound: se utiliza en recubrimientos metálicos para mejorar la adhesión y la resistencia a la corrosión . Los recubrimientos se benefician de la reactividad y la dureza del compuesto, que contribuyen a la longevidad y la protección de las superficies metálicas.
Adhesivos
En los adhesivos, este diacrilato sirve como un diluyente reactivo que mejora el rendimiento de las composiciones adhesivas de curado UV y EB . Imparte propiedades deseables como alta elongación y buena adhesión, lo que lo hace adecuado para una variedad de aplicaciones de unión.
Electrónica
La industria electrónica utiliza This compound en la formulación de recubrimientos y encapsulantes que protegen los componentes electrónicos . Su baja viscosidad lo hace ideal para aplicaciones que requieren un control de flujo preciso y su reactividad asegura un enlace fuerte y duradero.
Recubrimientos de Madera
Para recubrimientos de madera, el compuesto es valorado por su capacidad de penetrar y reforzar la estructura de la madera, brindando una protección mejorada y un acabado de alta calidad . Se utiliza en recubrimientos curables con UV, que son preferidos por sus rápidos tiempos de curado y su impacto ambiental reducido.
Aplicaciones de Inyección de Tinta
La baja viscosidad de This compound lo convierte en una excelente opción para aplicaciones de inyección de tinta . Ayuda en la formulación de tintas que tienen las propiedades de flujo correctas para un rendimiento de impresión constante y una calidad de imagen nítida.
Fuente de Monómero Renovable
Hay una investigación en curso sobre alternativas bio-basadas para este compuesto, lo que podría conducir a métodos de producción más sostenibles y rentables para la industria curable con UV y EB . Esto se alinea con la creciente demanda de materiales ecológicos en la investigación científica y las aplicaciones industriales.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methyl-5-prop-2-enoyloxypentyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-11(13)15-8-6-10(3)7-9-16-12(14)5-2/h4-5,10H,1-2,6-9H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIEMYBDGDBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40108418 | |
| Record name | 3-Methyl-1,5-pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
64194-22-5 | |
| Record name | 3-Methyl-1,5-pentanediol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64194-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064194225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(3-methyl-1,5-pentanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,5-pentanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40108418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,5-pentanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)

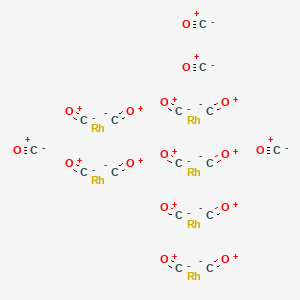
![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)


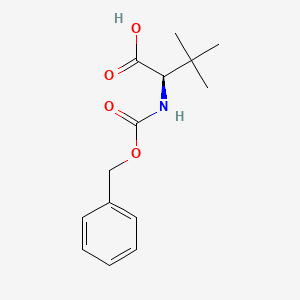

![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)


